Carbonic Anhydrase II (CA II) Inhibitory Potency vs. Primary Sulfonamide Baseline
In the absence of direct head-to-head studies for this exact compound, its activity must be framed relative to the well-characterized chemotype of N-nitrosulfonamides. The target compound belongs to a class distinct from primary sulfonamides, and its potency is best assessed against the representative baseline benzenesulfonamide 1. A closely related N-nitro chemotype, compound 4, demonstrated low micromolar inhibitory efficacy against human Carbonic Anhydrase II (hCA II), contrasting with the typical nanomolar affinity of primary sulfonamide inhibitors [1]. The 2-nitro substitution on CAS 1105234-90-9 is predicted to further modulate this activity through altered electronic effects on the sulfonamide zinc-binding group [2].
| Evidence Dimension | Human Carbonic Anhydrase II (hCA II) Inhibitory Activity |
|---|---|
| Target Compound Data | No specific Ki data available in peer-reviewed literature. |
| Comparator Or Baseline | Benzenesulfonamide (1, primary sulfonamide) vs. N-nitro derivative (4) showing a shift to micromolar range. |
| Quantified Difference | Potency of N-nitro chemotypes is observably lower (micromolar) compared to primary sulfonamides (nanomolar). |
| Conditions | Stopped-flow CO2 hydration assay; binding mode confirmed via X-ray crystallography [1]. |
Why This Matters
This establishes a clear class-level expectation: procurement of this N-substituted derivative is scientifically justified only when the specific micromolar potency window and novel binding mode are required for the study, as opposed to a classic nanomolar primary sulfonamide.
- [1] Angeli, A., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2178430. View Source
- [2] Nocentini, A., Vullo, D., Bartolucci, G., & Supuran, C. T. (2016). N-nitrosulfonamides: a new chemotype for carbonic anhydrase inhibition. Bioorganic & Medicinal Chemistry, 24(16), 3612–3617. View Source
